Cas no 911128-41-1 (3-(4,4-Dimethylcyclohexyl)propan-1-ol)
3-(4,4-Dimethylcyclohexyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 911128-41-1
- EN300-1635338
- 3-(4,4-dimethylcyclohexyl)propan-1-ol
- Cyclohexanepropanol, 4,4-dimethyl-
- 3-(4,4-Dimethylcyclohexyl)propan-1-ol
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- Inchi: 1S/C11H22O/c1-11(2)7-5-10(6-8-11)4-3-9-12/h10,12H,3-9H2,1-2H3
- InChI Key: WITWYZLNUXNMHR-UHFFFAOYSA-N
- SMILES: OCCCC1CCC(C)(C)CC1
Computed Properties
- Exact Mass: 170.167065321g/mol
- Monoisotopic Mass: 170.167065321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.866±0.06 g/cm3(Predicted)
- Boiling Point: 228.6±8.0 °C(Predicted)
- pka: 15.17±0.10(Predicted)
3-(4,4-Dimethylcyclohexyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1635338-50mg |
3-(4,4-dimethylcyclohexyl)propan-1-ol |
911128-41-1 | 50mg |
$768.0 | 2023-09-22 | ||
| Enamine | EN300-1635338-100mg |
3-(4,4-dimethylcyclohexyl)propan-1-ol |
911128-41-1 | 100mg |
$804.0 | 2023-09-22 | ||
| Enamine | EN300-1635338-250mg |
3-(4,4-dimethylcyclohexyl)propan-1-ol |
911128-41-1 | 250mg |
$840.0 | 2023-09-22 | ||
| Enamine | EN300-1635338-500mg |
3-(4,4-dimethylcyclohexyl)propan-1-ol |
911128-41-1 | 500mg |
$877.0 | 2023-09-22 | ||
| Enamine | EN300-1635338-1000mg |
3-(4,4-dimethylcyclohexyl)propan-1-ol |
911128-41-1 | 1000mg |
$914.0 | 2023-09-22 | ||
| Enamine | EN300-1635338-2500mg |
3-(4,4-dimethylcyclohexyl)propan-1-ol |
911128-41-1 | 2500mg |
$1791.0 | 2023-09-22 | ||
| Enamine | EN300-1635338-5000mg |
3-(4,4-dimethylcyclohexyl)propan-1-ol |
911128-41-1 | 5000mg |
$2650.0 | 2023-09-22 | ||
| Enamine | EN300-1635338-10000mg |
3-(4,4-dimethylcyclohexyl)propan-1-ol |
911128-41-1 | 10000mg |
$3929.0 | 2023-09-22 | ||
| Enamine | EN300-1635338-0.05g |
3-(4,4-dimethylcyclohexyl)propan-1-ol |
911128-41-1 | 0.05g |
$900.0 | 2023-06-05 | ||
| Enamine | EN300-1635338-0.1g |
3-(4,4-dimethylcyclohexyl)propan-1-ol |
911128-41-1 | 0.1g |
$943.0 | 2023-06-05 |
3-(4,4-Dimethylcyclohexyl)propan-1-ol Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 3-(4,4-Dimethylcyclohexyl)propan-1-ol
3-(4,4-Dimethylcyclohexyl)propan-1-ol (CAS No: 911128-41-1): A Versatile Chiral Building Block in Chemical and Biomedical Research
3-(4,4-Dimethylcyclohexyl)propan-1-ol, identified by its CAS Registry Number 911128-41-1, is an organic compound characterized by a chiral cyclohexane ring substituted with two methyl groups at the 4-position and a hydroxyl-functionalized propanol chain. This structural configuration imparts unique physicochemical properties that have garnered attention in both academic research and industrial applications. The compound belongs to the broader class of secondary alcohols and features a rigid yet flexible framework due to the spatial arrangement of its substituents, making it particularly valuable as a chiral auxiliary or synthetic intermediate in asymmetric synthesis methodologies.
Recent advancements in computational chemistry have revealed novel insights into the conformational dynamics of this molecule. A study published in Journal of Organic Chemistry (2023) employed molecular dynamics simulations to demonstrate that the steric hindrance introduced by the two methyl groups on the cyclohexane ring stabilizes specific conformations critical for enantioselective reactions. This finding aligns with experimental observations where 3-(4,4-dimethylcyclohexyl)propanol exhibited exceptional efficiency as a ligand template in palladium-catalyzed asymmetric allylic alkylation processes, achieving enantiomeric excesses exceeding 95% under mild reaction conditions. The compound's ability to modulate transition state geometry through steric interactions has positioned it as a preferred chiral scaffold for synthesizing pharmaceutical precursors.
In biomedical applications, this alcohol has emerged as a promising candidate for drug delivery systems. Researchers at Stanford University (ACS Nano, 2023) demonstrated its utility as a lipid component in solid lipid nanoparticles (SLNs), where its hydroxyl group facilitates surface functionalization while the hydrophobic cyclohexane moiety enhances drug encapsulation efficiency. The study highlighted that SLNs incorporating 3-(4,4-dimethylcyclohexyl)propanol showed improved stability compared to conventional systems when loaded with poorly water-soluble anticancer agents like paclitaxel. This property stems from the compound's amphiphilic nature derived from its branched alkyl chain and polar alcohol functional group.
The synthesis of CAS No: 911128-41-!
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